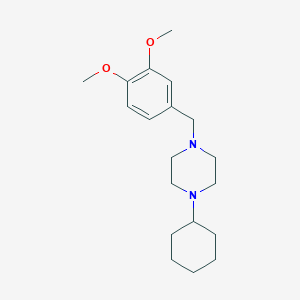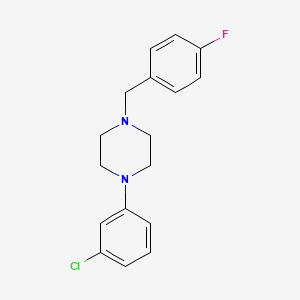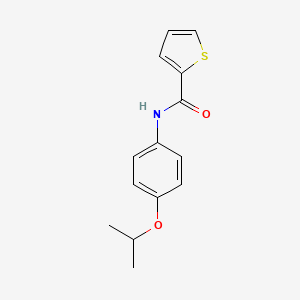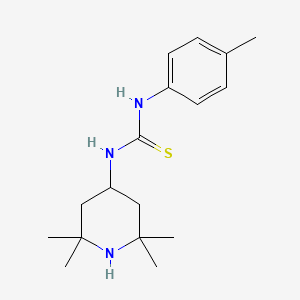![molecular formula C14H19N3O4 B5687049 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-9, and it belongs to the class of nitrobenzamides.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AN-9 binds to the regulatory domain of PKC and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. AN-9 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit PKC activity, which makes it a useful tool compound for investigating the role of PKC in various cellular processes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored during experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of AN-9 and its analogs to develop more potent and selective PKC inhibitors. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in scientific research.
Conclusion:
In conclusion, 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a chemical compound that has shown potential applications in scientific research. Its ability to inhibit PKC activity makes it a useful tool compound for investigating the role of PKC in various cellular processes. However, its potential toxicity needs to be carefully monitored during experiments. Future research on this compound should focus on exploring its potential applications in other fields and developing more potent and selective PKC inhibitors.
Synthesemethoden
The synthesis of 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. After the reaction, the product is obtained by filtration and purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has shown potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase C (PKC) in various cellular processes. AN-9 has been shown to inhibit the activity of PKC and thereby modulate the downstream signaling pathways. This compound has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11-2-3-12(10-13(11)17(19)20)14(18)15-4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXEJKLYALVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)


![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)


![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)